molecular formula C11H14N2O B1283987 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1283987
M. Wt: 190.24 g/mol
InChI Key: NVPVNEBCSXGQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with a quinolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with aniline derivatives, followed by cyclization and reduction steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    6-Aminoquinoline: Shares the aminoquinoline core but lacks the dimethyl and dihydro modifications.

    4,4-Dimethyl-2-quinolinone: Similar core structure but without the amino group.

    3,4-Dihydroquinolinone: Lacks the dimethyl and amino modifications.

Uniqueness

6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

6-amino-4,4-dimethyl-1,3-dihydroquinolin-2-one

InChI

InChI=1S/C11H14N2O/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6,12H2,1-2H3,(H,13,14)

InChI Key

NVPVNEBCSXGQHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC2=C1C=C(C=C2)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

22 g. (0.1 mole) 1,2,3,4-tetrahydro-4,4-dimethyl-6-nitroquinolin-2-one in 500 ml. methanol are, after the addition of 2 g. palladium on charcoal (10%), hydrogenated at atmospheric pressure. After separating off the catalyst, the solvent is removed in a vacuum. Yield 18.4 g. (97% of theory); m.p. 126°-130° C.
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